molecular formula C25H26N4O3S B2522255 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-20-7

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2522255
CAS No.: 536707-20-7
M. Wt: 462.57
InChI Key: RHUXQZRRIZQSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a central pyrimido[5,4-b]indole scaffold. Key structural features include:

  • Azepan-1-yl group: A seven-membered cyclic amine attached via a thioether-linked acetyl moiety.
  • 4-Methoxyphenyl substituent: Positioned at the 3-position of the pyrimidoindole core.
  • Sulfur-containing side chain: Bridges the pyrimidoindole core and the azepan ring.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-32-18-12-10-17(11-13-18)29-24(31)23-22(19-8-4-5-9-20(19)26-23)27-25(29)33-16-21(30)28-14-6-2-3-7-15-28/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXQZRRIZQSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O2SC_{22}H_{27}N_3O_2S, with a molecular weight of approximately 429.6 g/mol. The structure includes several functional groups, notably:

  • Azepan moiety : A seven-membered nitrogen-containing ring that may enhance biological interactions.
  • Thioether linkage : Contributes to the compound's reactivity and potential biological activity.
  • Pyrimidoindole framework : Known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Condensation : Combining a phenyl-substituted indole derivative with an azepane-containing reagent.
  • Oxidation and Thiolation : Introducing the thioether linkage through thiol-based reactions.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties . For instance, azole derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2 with IC50 values less than 50 µM . The mechanism is believed to involve the inhibition of mitochondrial glycolytic enzymes, leading to reduced cell proliferation and induced apoptosis .

Antimicrobial Activity

The presence of the azepan and thiazole moieties in related compounds has been linked to antimicrobial effects. Studies have shown that similar structures can inhibit the growth of various microorganisms, suggesting potential applications in treating infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction with specific receptors involved in cancer progression or inflammation.
  • Enzyme Inhibition : Inhibition of key enzymes that facilitate tumor growth or microbial proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Cytotoxicity Studies : Research involving azole derivatives demonstrated their effectiveness against HepG2 cells, indicating potential for further development as anticancer agents .
  • Antimicrobial Evaluations : Compounds featuring similar structural motifs have been evaluated for their antimicrobial properties, showing promising results against various pathogens .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities with biological targets, helping elucidate the mechanism of action for these compounds .

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsIC50 Value (µM)Mechanism
AnticancerAzole Derivatives<50Enzyme inhibition
AntimicrobialThiazole CompoundsVariesGrowth inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s analogs primarily differ in:

Heterocyclic amine substituents (azepan vs. piperidine, cyclohexyl, etc.).

Aryl/alkyl groups at the 3-position of the pyrimidoindole core.

Side-chain modifications (e.g., thioether vs. ester linkages).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Source
Target Compound: 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-pyrimidoindol-4-one R1 = 4-methoxyphenyl; R2 = azepan-1-yl ~541.7 7-membered azepane ring; high lipophilicity (XLogP3 ~4.2)
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-pyrimidoindol-4-one R1 = 4-methoxyphenyl; R2 = piperidin-1-yl 448.5 6-membered piperidine ring; lower molecular weight
N-Cyclohexyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 32) R1 = phenyl; R2 = cyclohexylamino ~493.6 Cyclohexylamide side chain; phenyl at R1
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 27) R1 = phenyl; R2 = isopentyl ~450.5 Branched alkyl chain; increased flexibility
3-(2-Methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-pyrimidoindol-4-one R1 = 2-methoxyphenyl; R2 = 4-methylpiperidin 462.6 Methylated piperidine; ortho-methoxy group
2-((3-Methyl-4-oxo-pyrimidoindol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide R1 = H; R2 = 4-CF₃O-phenyl ~507.5 Trifluoromethoxy group; enhanced electron-withdrawing properties

Structure–Activity Relationship (SAR) Insights

Heterocyclic Amine Substituents
  • Azepan vs. Piperidine: The seven-membered azepan ring (target compound) introduces greater conformational flexibility compared to the six-membered piperidine analog .
  • Cyclohexyl vs.
Aryl Group Modifications
  • 4-Methoxyphenyl (Target) vs.
  • 2-Methoxyphenyl () : The ortho-substitution may sterically hinder binding interactions, reducing potency compared to the target compound.
Side-Chain Variations
  • Thioether Linkage : Critical for maintaining activity across all analogs, as seen in TLR4 ligand studies .
  • Trifluoromethoxy Group () : Introduces strong electron-withdrawing effects, which could alter binding kinetics but increase metabolic resistance.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s XLogP3 (~4.2) suggests moderate lipophilicity, comparable to piperidine analogs but higher than alkyl-chain derivatives (e.g., Compound 27, XLogP3 ~3.5).
  • Hydrogen-Bonding Capacity: The azepan-1-yl group provides one hydrogen-bond donor, similar to cyclohexylamide derivatives , but fewer than compounds with polar substituents (e.g., trifluoromethoxy group ).
  • Molecular Weight : The target compound’s higher molecular weight (~541.7 g/mol) may limit blood-brain barrier permeability compared to smaller analogs (e.g., Compound 27, ~450.5 g/mol) .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidoindole core. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate with 2-chloroacetylazepane under basic conditions (pH 8–9) at 60–70°C to ensure nucleophilic substitution .
  • Coupling of the 4-methoxyphenyl group : Using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed toluene/ethanol solvent system .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol to achieve >95% purity .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side products like hydrolyzed azepane derivatives .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the azepane (δ 1.4–1.8 ppm for CH₂ groups), 4-methoxyphenyl (δ 3.8 ppm for OCH₃), and pyrimidoindole aromatic protons (δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 448.1569 [M+H]⁺ vs. calculated 448.1569) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, given the pyrimidine core’s affinity for ATP-binding pockets .
  • Solubility and Stability : Measure logP (calculated XLogP3 = 4.2 ) and perform HPLC stability tests in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Derivatization : Modify the azepane ring (e.g., substitute with piperidine) or 4-methoxyphenyl group (e.g., replace with halogenated aryl) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the pyrimidoindole core) .
  • In Silico Docking : Model interactions with targets like DNA topoisomerase II using AutoDock Vina, guided by crystallographic data from analogous compounds .

Q. How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate under controlled conditions (e.g., uniform cell passage number, serum concentration) to minimize variability .
  • Metabolite Analysis : Use LC-MS to identify degradation products in cell media that may interfere with activity .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanism .

Q. What strategies are effective in overcoming solubility limitations for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the azepane or methoxyphenyl moieties .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
  • Co-solvent Systems : Use cyclodextrin complexes or DMSO/water mixtures (≤5% DMSO) for preclinical dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.